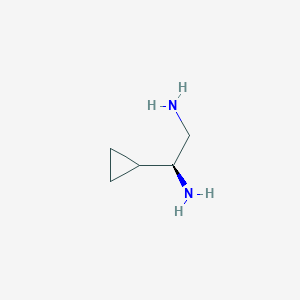![molecular formula C7H10N4O2 B2992699 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1699043-64-5](/img/structure/B2992699.png)
6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C7H10N4O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H10N4O2/c1-4-2-8-7-9-5 (6 (12)13)10-11 (7)3-4/h4H,2-3H2,1H3, (H,12,13) (H,8,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.18 . It is a solid substance at room temperature .Scientific Research Applications
Crystallographic Studies
Crystal Structures and Supramolecular Architectures : Research on similar triazolopyrimidine compounds has explored their molecular structures in different environments, focusing on crystallography to understand their potential biological activities. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in dimethylformamide (DMF) and water monosolvates, revealing layered structural arrangements and three-dimensional supramolecular architectures through hydrogen-bonding interactions and weak π-π stacking interactions. These studies provide insights into the structural basis for potential biological activity, including antimicrobial properties (Canfora et al., 2010).
Synthetic Utility and Chemical Reactivity
Preparation of Heteroaromatic Compounds : The synthetic utility of heteroaromatic azido compounds has been demonstrated through the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showcasing the reactivity of these compounds in creating complex heterocyclic structures. This highlights the versatility of triazolopyrimidine derivatives in synthetic organic chemistry (Westerlund, 1980).
Antimicrobial Applications
Antimicrobial Activity : Triorganotin(IV) derivatives of triazolopyrimidine compounds have shown promising in vitro antimicrobial activity against Gram-positive bacteria. This suggests that modifications to the triazolopyrimidine core can lead to compounds with significant biological activities, opening avenues for the development of new antimicrobial agents (Ruisi et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Mechanism of Action
Target of Action
The primary targets of the compound “6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” are currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which have been associated with various biological activities .
Mode of Action
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The exact interaction of “this compound” with its targets and the resulting changes are yet to be elucidated .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its pharmacological efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIPDFNXFMNTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2992617.png)
![N-(tert-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992619.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2992621.png)
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992624.png)



![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)
![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)

